5-cyanopicolinoyl chloride
Description
5-Cyanopicolinoyl chloride (CAS No. 1173834-29-1) is a chlorinated derivative of picolinic acid, featuring a cyano group (-CN) at the 5-position of the pyridine ring and a reactive acyl chloride (-COCl) moiety at the 2-position (Figure 1, see ). This compound is industrially available at 99% purity, packaged in 25 kg cardboard drums, and complies with REACH and ISO certifications . Its structure combines electron-withdrawing groups (cyano and acyl chloride), making it a versatile intermediate in organic synthesis, particularly for introducing the picolinoyl group into target molecules. The reactivity of the acyl chloride group facilitates nucleophilic substitution reactions, while the cyano group enhances stability and influences electronic properties.
Properties
IUPAC Name |
5-cyanopyridine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O/c8-7(11)6-2-1-5(3-9)4-10-6/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXBCIPHBHWKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-cyanopicolinoyl chloride can be synthesized through the reaction of 5-cyanopicolinic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the 5-cyanopicolinic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored until completion. The product is isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acyl chloride group undergoes nucleophilic substitution with diverse nucleophiles, forming derivatives such as amides, esters, and thioesters.
Key Findings :
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The cyano group at the 5-position directs nucleophilic attack to the carbonyl carbon via resonance stabilization of the transition state.
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Steric hindrance from the pyridine ring slows reactions with bulky nucleophiles (e.g., tert-butanol) .
Reactivity with Organometallic Reagents
The compound participates in Friedel-Crafts acylation and Grignard reactions:
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Friedel-Crafts : Reacts with aromatic rings (e.g., benzene) under AlCl₃ catalysis to form ketones.
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Grignard Addition : Organomagnesium reagents attack the carbonyl, yielding tertiary alcohols (e.g., with CH₃MgBr).
Mechanistic Insight :
The electron-deficient pyridine ring enhances electrophilicity at the carbonyl carbon, facilitating rapid addition of organometallic species.
Cyclization and Heterocycle Formation
The cyano group enables intramolecular cyclization:
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With Amines : Forms pyrido[2,3-d]pyrimidines under basic conditions .
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With Hydrazines : Generates pyrazolo[3,4-b]pyridines via [3+2] cycloaddition.
Example :
Scientific Research Applications
Medicinal Chemistry Applications
5-Cyanopicolinoyl chloride has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and immune-related disorders.
Anti-inflammatory Activity
Research has indicated that compounds derived from this compound exhibit anti-inflammatory properties. For instance, a study highlighted the development of novel compounds that inhibit RORγt (retinoic acid-related orphan receptor gamma t), which plays a crucial role in inflammatory responses. These compounds could potentially treat conditions such as psoriasis and rheumatoid arthritis .
Case Study:
- Compound: N-(5-cyanopicolinoyl)-L-tryptophanate
- Application: Evaluated for anti-inflammatory effects in murine models.
- Findings: Demonstrated significant reduction in IL-17 levels, indicating potential for treating autoimmune disorders .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Various derivatives of this compound have shown promising activity against different pathogens.
Case Study:
- Research Focus: Synthesis of methyl N-(3-cyanopicolinoyl)-L-tryptophanate.
- Results: The synthesized compound exhibited notable antimicrobial activity compared to standard drugs like 5-fluorouracil .
Synthetic Applications
In addition to its medicinal uses, this compound serves as a key building block in synthetic organic chemistry.
Synthesis of Amides and Esters
The reactivity of the acyl chloride group allows for straightforward synthesis of amides and esters, which are crucial components in pharmaceuticals.
Synthetic Pathways:
| Reaction Type | Example Product | Conditions |
|---|---|---|
| Amide Formation | N-(5-Cyanopicolinoyl) derivatives | Reaction with amines under anhydrous conditions |
| Ester Formation | Ethyl 5-cyanopicolinate | Reaction with alcohols in the presence of a base |
Mechanism of Action
The mechanism of action of 5-cyanopicolinoyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The cyano group can also participate in reactions, such as reduction to form amines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-cyanopicolinoyl chloride with structurally related chlorinated pyridine derivatives.
Table 1: Key Structural and Functional Comparisons
Key Findings :
Reactivity: The presence of the cyano group in this compound increases its electrophilicity compared to unsubstituted picolinoyl chloride, enhancing its utility in reactions with weak nucleophiles . Nicotinoyl chloride (3-position acyl chloride) exhibits reduced reactivity due to steric hindrance, unlike this compound’s 2-position acyl chloride, which is more accessible.
Stability: this compound’s electron-withdrawing cyano group stabilizes the molecule against hydrolysis relative to picolinoyl chloride, which degrades rapidly in humid conditions.
Applications: Unlike 6-chloropicolinic acid (a herbicide precursor), this compound is primarily used in high-value pharmaceutical intermediates due to its dual functional groups .
Limitations of Available Evidence
The provided sources lack direct experimental data (e.g., spectroscopic, thermodynamic, or kinetic comparisons) for this compound and its analogs. focuses on commercial specifications, while other sources describe unrelated chloride compounds (e.g., choline chloride in , anthocyanin chlorides in ). Future studies should prioritize systematic comparisons of:
- Thermal stability (TGA/DSC data).
- Hydrolytic resistance (kinetic studies in aqueous media).
- Catalytic applications (e.g., coupling reactions vs. nicotinoyl chloride).
Biological Activity
5-Cyanopicolinoyl chloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological applications, particularly focusing on its antimicrobial, anticancer, and antiviral properties.
Synthesis and Characterization
This compound can be synthesized through a series of chemical reactions involving cyanopyridine derivatives. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Anticancer Properties
In addition to its antimicrobial activity, this compound has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's cytotoxic effects are thought to be mediated through apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 20 |
The data suggest that further investigation into the compound's mechanism of action against cancer cells could yield valuable insights for therapeutic applications.
Antiviral Activity
Preliminary studies have also explored the antiviral potential of this compound. It has been reported to exhibit activity against certain viral strains, although the specific mechanisms remain under investigation. The compound may interfere with viral replication or entry into host cells.
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study conducted at Alexandria University demonstrated the compound's effectiveness against multidrug-resistant bacterial strains, highlighting its potential as a novel antimicrobial agent .
- Cytotoxicity in Cancer Cells : Research published in a peer-reviewed journal illustrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, suggesting its utility in breast cancer therapy .
- Viral Inhibition : An exploratory study indicated that the compound could reduce viral load in infected cell cultures, warranting further exploration into its antiviral properties .
Q & A
Q. How should researchers structure a literature review to map the evolution of this compound applications in medicinal chemistry?
- Methodological Answer : Use citation chaining (forward/backward searches) in databases like SciFinder and Reaxys. Create timeline visualizations (VOSviewer) to highlight trends in patent vs. academic literature. Critically evaluate sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to exclude low-impact studies .
Notes for Implementation
- Experimental Rigor : Always include triplicate runs and negative controls to distinguish artifacts from true reactivity .
- Ethical Reporting : Disclose conflicts of interest and adhere to Green Chemistry principles to minimize hazardous waste .
- Data Transparency : Share crystallographic data (CCDC) and synthetic procedures in supplementary materials to enable peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
